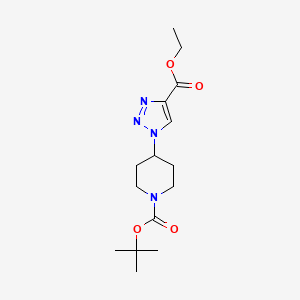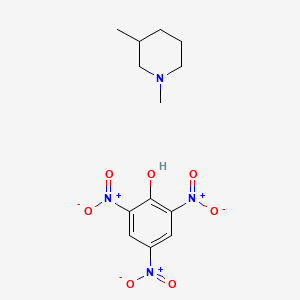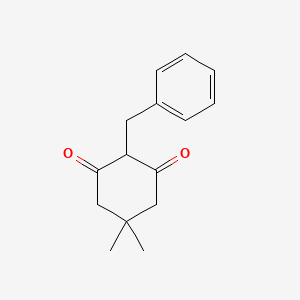
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound belonging to the family of cyclic 1,3-diketones. It is known for its versatile chemical properties and is used as a precursor in the synthesis of various organic compounds. The compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a one-pot multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione (dimedone), benzaldehyde, and a suitable catalyst. The reaction typically proceeds via an Aldol-Michael addition mechanism in an aqueous medium, yielding the desired product in high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of recyclable solid acid catalysts such as graphene oxide or sulfated graphene nanosheets. These catalysts not only enhance the reaction efficiency but also offer environmental benefits by reducing the need for toxic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can undergo C-H activation and intramolecular cyclization, leading to the formation of complex cyclic structures. These reactions are often catalyzed by transition metals such as Rhodium (Rh), which facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A closely related compound used as a reagent in analytical techniques and as a precursor for various organic syntheses.
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione: Another similar compound with applications in organic synthesis.
Uniqueness
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form complex cyclic structures through C-H activation and intramolecular cyclization makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
724-40-3 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-benzyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI-Schlüssel |
FGUGJYYMGVEIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



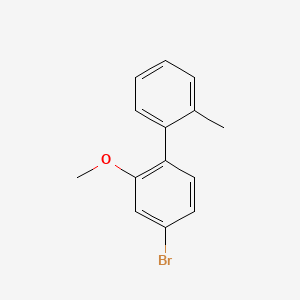
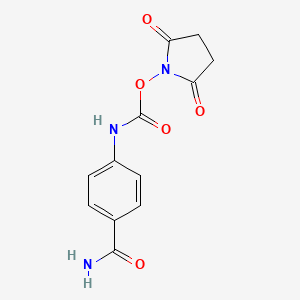

![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
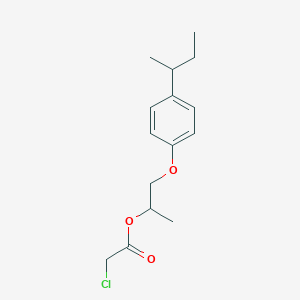

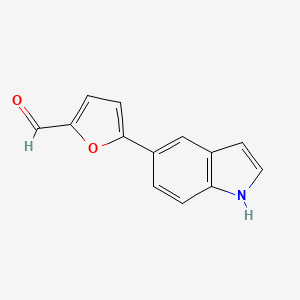
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
